Ethanone, 1-(4-amino-5-(3-fluorophenyl)-2-methyl-1H-pyrrol-3-YL)-
Description
Ethanone, 1-(4-amino-5-(3-fluorophenyl)-2-methyl-1H-pyrrol-3-yl)- (CAS: 91480-89-6, referred to as AKC550) is a pyrrole derivative with the molecular formula C₁₃H₁₃FN₂O (molecular weight: 232.28 g/mol). It is classified as a liquid under standard conditions . Structurally, it features a pyrrole core substituted with a 3-fluorophenyl group at position 5, a methyl group at position 2, and an amino group at position 4, with an ethanone moiety at position 1 .
Its decomposition releases toxic fumes of fluoride and nitrogen oxides, necessitating careful handling .
Properties
CAS No. |
91480-89-6 |
|---|---|
Molecular Formula |
C13H13FN2O |
Molecular Weight |
232.25 g/mol |
IUPAC Name |
1-[4-amino-5-(3-fluorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C13H13FN2O/c1-7-11(8(2)17)12(15)13(16-7)9-4-3-5-10(14)6-9/h3-6,16H,15H2,1-2H3 |
InChI Key |
OFEMZJWJGIVOLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC(=CC=C2)F)N)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Three-Component Reaction Methodology
A widely recognized method for synthesizing pyrrole derivatives, including compounds structurally related to Ethanone, 1-(4-amino-5-(3-fluorophenyl)-2-methyl-1H-pyrrol-3-yl)-, involves a three-component reaction of:
- Phenacyl bromides (or phenacyl halides),
- Primary amines (aryl or alkyl amines),
- Pentane-2,4-dione (a 1,3-diketone),
in aqueous medium with a base catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO). This method is environmentally friendly, practical, and efficient, enabling the formation of substituted pyrrole rings in a single step with good yields.
Reaction Scheme Summary:
| Reactants | Conditions | Product Type | Notes |
|---|---|---|---|
| Phenacyl bromide + Amine + Pentane-2,4-dione | Aqueous medium, DABCO catalyst | Substituted pyrrole ketones | Mild conditions, green chemistry |
This approach is particularly suitable for introducing fluorophenyl substituents at the 5-position of the pyrrole ring and amino groups at the 4-position, matching the substitution pattern of the target compound.
Specific Preparation Routes for Ethanone, 1-(4-amino-5-(3-fluorophenyl)-2-methyl-1H-pyrrol-3-yl)-
Starting Materials and Key Intermediates
- 3-Fluorophenyl-substituted phenacyl bromide: Provides the 3-fluorophenyl group at the 5-position of the pyrrole.
- Primary amine (e.g., ammonia or substituted amines): Introduces the amino group at the 4-position.
- Pentane-2,4-dione: Supplies the 2-methyl substituent and the ketone moiety at the 3-position of the pyrrole.
Reaction Conditions and Optimization
- The reaction is typically carried out in aqueous medium to promote environmental safety.
- DABCO is used as a base catalyst to facilitate cyclization and condensation.
- Reaction temperature is maintained at mild to moderate levels (room temperature to slightly elevated).
- Reaction times vary but are generally within a few hours, making the process efficient.
- The product precipitates or can be extracted and purified by standard chromatographic or crystallization techniques.
Purification and Characterization
- The crude product is purified by recrystallization or column chromatography.
- Characterization includes IR, NMR, UV, and mass spectrometry to confirm the structure and purity.
- Impurity profiles are monitored to ensure minimal side products.
Process Improvements and Industrial Relevance
- A novel process for the preparation of key intermediates related to pyrrole derivatives reduces reaction times from 10 days to 1 day by eliminating solvents and using liquid organic bases such as pyridine or its derivatives.
- This solvent-free or minimal solvent approach enhances environmental friendliness and economic efficiency.
- The process includes careful pH adjustments and temperature control to maximize purity and yield.
- Isolation of impurities such as O-alkylated isomers and desfluoro analogs allows for improved quality control.
Summary Table of Preparation Methods
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Preparation of phenacyl bromide derivative | Synthesis or procurement of 3-fluorophenyl-substituted phenacyl bromide | Standard halogenation methods |
| 2. Three-component reaction | Phenacyl bromide + amine + pentane-2,4-dione in aqueous medium with DABCO | Room temperature, 2-6 hours, aqueous medium |
| 3. Solvent optimization | Use of isopropanol preferred over methanol, acetone, DMF | Isopropanol gives higher yield and purity |
| 4. Purification | Recrystallization or chromatography | Removal of O-alkylated and other impurities |
| 5. Characterization | IR, NMR, Mass Spectrometry, HPLC | Confirm structure and purity |
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-amino-5-(3-fluorophenyl)-2-methyl-1H-pyrrol-3-YL)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert ketones to alcohols or other reduced forms.
Substitution: Common in the modification of the fluorophenyl group or the pyrrole ring.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Ethanone, 1-(4-amino-5-(3-fluorophenyl)-2-methyl-1H-pyrrol-3-YL)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-amino-5-(3-fluorophenyl)-2-methyl-1H-pyrrol-3-YL)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit key enzymes or receptors involved in microbial growth, thereby exhibiting antimicrobial activity. Molecular docking studies have shown its potential to bind to topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase, which are crucial for bacterial survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and functional differences between AKC550 and analogous compounds:
Functional Group Impact on Properties
- Fluorophenyl vs. Fluorination often improves metabolic stability and bioavailability in drug design .
- Amino and Methyl Substitutions: The amino group at position 4 in AKC550 may facilitate hydrogen bonding, a feature absent in ethyl-substituted analogs (e.g., CAS 110951-48-9). Methyl groups at position 2 likely reduce steric hindrance compared to bulkier substituents .
Biological Activity
Ethanone, 1-(4-amino-5-(3-fluorophenyl)-2-methyl-1H-pyrrol-3-YL)-, also known by its CAS number 91480-89-6, is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H13FN2O
- Molecular Weight : 232.25 g/mol
- Density : Estimated at 1.1900 g/cm³
The compound features a pyrrole ring, which is known for its role in various biological activities, including antibacterial and anticancer properties.
Biological Activity Overview
Ethanone derivatives have been studied for their potential as therapeutic agents against several diseases, particularly cancer and bacterial infections. The following sections detail specific biological activities observed in research studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of ethanone derivatives. For instance:
- Inhibition of Protein Kinases : Research indicates that compounds related to ethanone exhibit inhibitory effects on various protein kinases involved in cancer progression. For example, derivatives have shown IC50 values ranging from 0.25 μM to 0.78 μM against kinases such as NPM1-ALK and JAK3 .
| Compound | Target Kinase | IC50 (μM) |
|---|---|---|
| 2a | NPM1-ALK | 0.54 |
| 2b | JAK3 | 0.36 |
| 2c | cRAF | 0.78 |
Antibacterial Activity
Ethanone derivatives have also been evaluated for their antibacterial properties:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that certain pyrrole derivatives demonstrate potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL .
| Compound Type | Pathogen | MIC (μg/mL) |
|---|---|---|
| Pyrrole Derivative | Staphylococcus aureus | 3.125 |
| Pyrrole Derivative | Escherichia coli | 10 |
The biological activity of ethanone is attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cell signaling pathways that regulate cell proliferation and survival.
- Apoptosis Induction : Certain studies suggest that ethanone derivatives can induce apoptosis in cancer cells, leading to reduced tumor growth.
- Antioxidant Activity : Some derivatives may possess antioxidant properties, contributing to their protective effects against oxidative stress-related damage.
Case Studies
Several case studies have explored the efficacy of ethanone derivatives:
- A study published in MDPI demonstrated that specific derivatives could inhibit JAK3 with high potency, suggesting their potential as leads for developing new anticancer therapies .
- Another investigation into the antibacterial properties of pyrrole-based compounds revealed that modifications to the pyrrole structure could enhance activity against resistant bacterial strains .
Q & A
Basic Research Question
- Controlled environments : Conduct thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) in a fume hood with real-time gas monitoring.
- Storage conditions : Keep the compound in airtight containers under inert gas (N2/Ar) at –20°C to slow degradation.
- Neutralization protocols : Use calcium hydroxide traps to capture F− and alkaline scrubbers for NOx during decomposition experiments .
- Personal protective equipment (PPE) : Wear NIOSH-approved respirators and chemical-resistant gloves during handling.
What strategies are recommended for elucidating structure-activity relationships (SAR) given limited bioactivity data?
Advanced Research Question
- Scaffold modification : Synthesize analogs with variations in the fluorophenyl position (e.g., 2- or 4-fluoro) or methyl group substitution.
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) against targets like kinases or GPCRs, leveraging the pyrrole’s π-π stacking potential.
- In vitro assays : Prioritize high-throughput screening for cytotoxicity (e.g., MTT assay) and receptor binding (e.g., radioligand displacement) to identify lead candidates.
- Metabolic stability : Assess hepatic microsomal degradation to guide further structural optimization .
How should researchers address discrepancies in reported mutagenicity data?
Advanced Research Question
The compound’s questionable carcinogenicity (per EPA Genetic Toxicology Program) requires rigorous validation:
- Ames test variants : Use TA98 and TA100 strains with/without metabolic activation (S9 mix) to detect frameshift or base-pair mutations.
- Comet assay : Evaluate DNA damage in human cell lines (e.g., HepG2) to confirm in vitro genotoxicity.
- Dose dependency : Low-dose chronic exposure studies may clarify thresholds for mutagenic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
